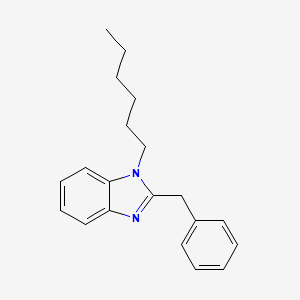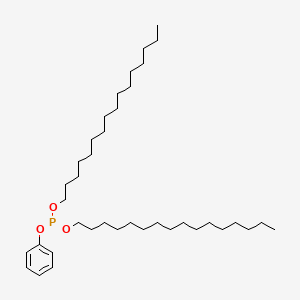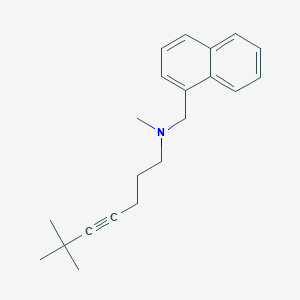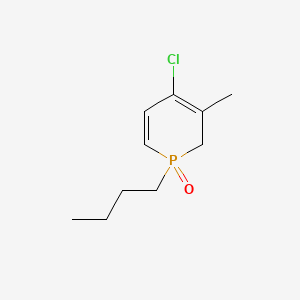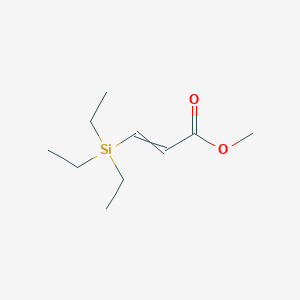
Methyl 3-(triethylsilyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(triethylsilyl)prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields such as coatings, adhesives, and biomedical materials . This compound is characterized by the presence of a triethylsilyl group, which imparts unique properties to the molecule, making it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(triethylsilyl)prop-2-enoate can be synthesized through several methods. One common method involves the reaction of methyl acrylate with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(triethylsilyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(triethylsilyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl 3-(triethylsilyl)prop-2-enoate involves its reactivity due to the presence of the triethylsilyl group. This group can act as a protecting group in various chemical reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acrylate: A simpler ester without the triethylsilyl group.
Methyl methacrylate: Contains a methyl group instead of the triethylsilyl group.
Ethyl acrylate: Similar structure but with an ethyl group instead of the triethylsilyl group
Uniqueness
Methyl 3-(triethylsilyl)prop-2-enoate is unique due to the presence of the triethylsilyl group, which imparts specific reactivity and stability to the molecule. This makes it particularly useful in selective chemical transformations and as a protecting group in organic synthesis .
Eigenschaften
CAS-Nummer |
101967-37-7 |
|---|---|
Molekularformel |
C10H20O2Si |
Molekulargewicht |
200.35 g/mol |
IUPAC-Name |
methyl 3-triethylsilylprop-2-enoate |
InChI |
InChI=1S/C10H20O2Si/c1-5-13(6-2,7-3)9-8-10(11)12-4/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
IINXEGBBKMWUJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


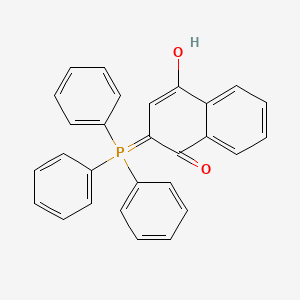
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
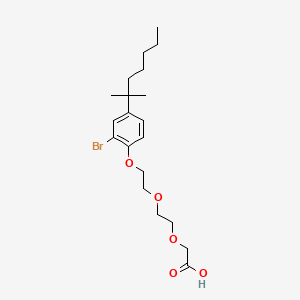
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
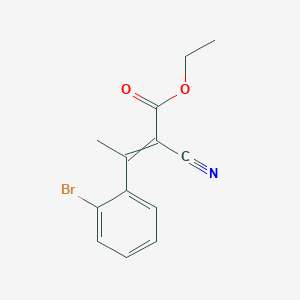
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)
